

# Lixumistat Hydrochloride: A Tool for Interrogating Metabolic Reprogramming in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Lixumistat hydrochloride |           |
| Cat. No.:            | B15620410                | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

# Introduction

Lixumistat hydrochloride (also known as IM156) is a potent and orally bioavailable small molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. By targeting this critical component of oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy production, a key metabolic pathway often upregulated in cancer cells. This targeted inhibition makes Lixumistat a valuable tool for studying the metabolic reprogramming that fuels tumor growth, proliferation, and resistance to conventional therapies. These application notes provide an overview of Lixumistat's mechanism of action and detailed protocols for its use in preclinical cancer research.

# **Mechanism of Action**

Lixumistat is a biguanide compound that specifically inhibits the enzymatic activity of PC1. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane and decreasing ATP synthesis through OXPHOS. Cancer cells, particularly those that have developed resistance to chemotherapy or targeted agents, often exhibit a heightened reliance on OXPHOS for their



energy and biosynthetic needs.[1] By disrupting this pathway, Lixumistat can induce energetic stress, leading to a reduction in tumor cell viability and proliferation.[2]

# Data Presentation Clinical Trial Data

A phase 1b clinical trial investigated Lixumistat in combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced pancreatic ductal adenocarcinoma (PDAC).[3] [4][5]

| Parameter                              | 400 mg QD Lixumistat + Chemotherapy (n=8) |
|----------------------------------------|-------------------------------------------|
| Objective Partial Response (PR)        | 62.5% (5 patients)[4][5]                  |
| Stable Disease (SD)                    | 37.5% (3 patients)[4][5]                  |
| Disease Control Rate (DCR)             | 100%[4][5]                                |
| Median Progression-Free Survival (PFS) | 9.7 months[4][5]                          |
| Median Overall Survival (OS)           | 18 months[3][4]                           |

Note: The recommended Phase 2 dose (RP2D) of Lixumistat was determined to be 400 mg once daily (QD) in this combination therapy.[4][5]

# **Signaling Pathway**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Discovery of a Potent and Oral Available Complex I OXPHOS Inhibitor That Abrogates Tumor Growth and Circumvents MEKi Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 Clinical Trials Arena [clinicaltrialsarena.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting Immunomet [immunomet.com]
- To cite this document: BenchChem. [Lixumistat Hydrochloride: A Tool for Interrogating Metabolic Reprogramming in Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620410#lixumistat-hydrochloride-for-studying-metabolic-reprogramming-in-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com